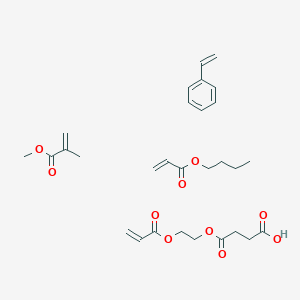
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19368 . This compound is a derivative of pyridinecarboxamide and is characterized by the presence of two methyl groups at the 1 and 6 positions of the dihydropyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridinecarboxamide as the primary starting material.
Reaction Conditions: The reaction involves the reduction of pyridinecarboxamide using suitable reducing agents under controlled conditions to form the dihydropyridine derivative.
Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinecarboxamide derivatives with different oxidation states.
Reduction: Further reduction can lead to the formation of fully saturated pyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) can be compared with other similar compounds such as:
3-Pyridinecarboxamide,1,4-dihydro-4-oxo- (9CI): This compound has an oxo group at the 4 position instead of methyl groups at the 1 and 6 positions.
3-Pyridinecarbonitrile,1,4-dihydro-1-methyl- (9CI): This compound has a nitrile group and a single methyl group at the 1 position.
The uniqueness of 3-Pyridinecarboxamide,1,4-dihydro-1,6-dimethyl-(9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
1,6-dimethyl-4H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-3-4-7(8(9)11)5-10(6)2/h3,5H,4H2,1-2H3,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDUDDMULHUMQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(=CN1C)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)










![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl](/img/structure/B25520.png)
